Benzonitrile oxide

Click Chemistry Bioorthogonal Chemistry Kinetic Studies

Benzonitrile oxide (C₆H₅CNO) is a premier aromatic 1,3-dipole for precision isoxazoline and isoxazole construction. Unlike generic nitrile oxides, its phenyl ring imparts distinct steric and electronic properties governing kinetics, regioselectivity, and dimerization rates (Hammett ρ=+0.86). Tunable reactivity—accelerated cycloaddition in water and regiodivergent coupling with alkenyl boronic esters—enables bioorthogonal labeling, medicinal chemistry SAR studies, and Suzuki-Miyaura cross-coupling cascades. Supplied at ≥95% purity for reproducible cycloaddition outcomes. Request a quote for bulk or custom packaging.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 873-67-6
Cat. No. B1201684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile oxide
CAS873-67-6
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#[N+][O-]
InChIInChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H
InChIKeyQUNPTMGXSSDZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile Oxide (CAS 873-67-6): Key Reactivity Profile for Scientific Procurement Decisions


Benzonitrile oxide (C₆H₅CNO) is a prototypical aromatic nitrile oxide, a class of 1,3-dipoles characterized by a linear nitrile oxide functional group [1]. It is a highly reactive intermediate with a predicted density of 1.00±0.1 g/cm³ and a melting point of 15 °C . Its primary utility lies in 1,3-dipolar cycloadditions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively [2]. However, its inherent instability necessitates in situ generation, most commonly via dehydrohalogenation of benzohydroximoyl chloride [3].

Why Generic Benzonitrile Oxide Selection Fails: Critical Reactivity and Stability Differentiators


Benzonitrile oxide cannot be substituted generically because its reactivity profile is finely tuned by the electronic and steric properties of the phenyl ring. Unlike smaller aliphatic nitrile oxides (e.g., acetonitrile oxide), the phenyl group introduces significant steric bulk and electronic effects that directly impact reaction kinetics, regioselectivity, and dimerization propensity [1]. For instance, the Hammett equation governs the dimerization rate of substituted benzonitrile oxides (ρ=+0.86), meaning electron-withdrawing groups accelerate decomposition, while electron-donating groups slow it [2]. Furthermore, the benzonitrile oxide framework exhibits a unique balance of electrophilicity and nucleophilicity, rendering it a moderate dipole with distinct preferences for nucleophilic dipolarophiles [3]. These factors make direct substitution with other nitrile oxides or 1,3-dipoles unreliable without empirical validation.

Quantitative Differentiation of Benzonitrile Oxide for Informed Procurement


Cycloaddition Rate Constants vs. Dipolarophiles in Aqueous Media

Benzonitrile oxide exhibits second-order rate constants for 1,3-dipolar cycloaddition that are highly dependent on the dipolarophile's electronic nature. With electron-rich dipolarophiles, rate constants in water are modestly enhanced relative to organic solvents, while electron-poor dipolarophiles show a more pronounced acceleration in aqueous media [1]. This contrasts with nitrones, which display different solvent effects and generally higher reactivity in polar reactions [2].

Click Chemistry Bioorthogonal Chemistry Kinetic Studies

Regioselectivity in Cycloaddition with Alkenyl Boronic Esters

Benzonitrile oxide cycloaddition to monosubstituted or 1,1-disubstituted alkenyl boronic esters yields exclusively the 2-isoxazoline regioisomer with the boronic ester at the 5-position [1]. In contrast, reaction with trans-1,2-disubstituted alkenyl boronic esters shifts regioselectivity to place the boronic ester at the 4-position [1]. This regiodivergence is not observed with acetonitrile oxide, which typically lacks the steric and electronic bias of the phenyl group [2].

Synthetic Methodology Organoboron Chemistry Regioselective Synthesis

Dimerization Rate and Substituent Effects (Hammett Analysis)

The dimerization rate of benzonitrile oxide to furazan N-oxide is governed by a Hammett relationship with ρ = +0.86 [1]. The relative rates for para-substituted derivatives are: p-OMe (slowest) < p-Me < H < p-Cl < m-Cl (fastest) [1]. This quantifies the sensitivity of stability to electronic effects, allowing prediction of shelf-life and handling requirements. In contrast, sterically hindered analogs like mesitonitrile oxide (2,4,6-trimethylbenzonitrile oxide) exhibit drastically reduced dimerization rates due to steric shielding, often enabling isolation [2].

Stability Kinetics Structure-Activity Relationship

DFT-Based Reactivity Indices: Electrophilicity and Nucleophilicity

According to DFT calculations at the B3LYP/6-311G(d,p) level, unsubstituted benzonitrile oxide is classified as a moderate electrophile and a moderate nucleophile [1]. This dual character explains its poor reactivity in highly polar reactions. In direct comparison, nitrones exhibit stronger nucleophilic character, leading to higher reactivity with electrophilic alkenes [1]. The activation energy for benzonitrile oxide cycloaddition with supernucleophilic ethylenes is lower than with strongly electrophilic ethylenes, indicating a preference for nucleophilic partners [1].

Computational Chemistry Reactivity Prediction DFT

CNO Group Geometry and Intermolecular Interactions

Crystallographic analysis of 4-chlorobenzonitrile oxide reveals an essentially linear CNO group, whereas sterically hindered analogs (e.g., 2,6-dichloro) exhibit C–C≡N angles bent by up to 11° . Despite this flexibility, the degree of bending in even the most nonlinear benzonitrile oxides is significantly less than that observed in phenyl cyanates, phenyl isocyanates, and phenyl azides . This geometric rigidity may influence solid-state reactivity and packing motifs, differentiating benzonitrile oxides from other pseudohalogens in crystal engineering applications.

Crystallography Solid-State Reactivity Molecular Geometry

Regioselectivity Reversal with Tertiary Cinnamides

Benzonitrile oxide cycloaddition with methyl cinnamate yields the 5-phenyl and 4-phenyl regioisomers in an 80:20 ratio [1]. However, switching the dipolarophile to N,N-diethylcinnamide completely reverses the selectivity to 23:77 in favor of the 4-phenyl isomer [1]. This dramatic shift is attributed to steric effects in the transition state and is not observed with aliphatic nitrile oxides lacking the phenyl group's steric bulk [1].

Synthetic Methodology Regioselective Synthesis Amide Chemistry

Targeted Applications for Benzonitrile Oxide Based on Quantified Differentiators


Aqueous-Phase Click Chemistry for Bioconjugation

Benzonitrile oxide's accelerated cycloaddition rates with electron-poor dipolarophiles in water [1] make it a viable candidate for bioorthogonal labeling applications, particularly when azide-alkyne click chemistry is unsuitable. The solvent-dependent kinetics [1] allow for tunable reactivity in physiological conditions.

Synthesis of Boronic Ester-Functionalized Isoxazolines for Cross-Coupling

The predictable and regiodivergent cycloaddition with alkenyl boronic esters [1] enables the precise synthesis of 4- or 5-boryl isoxazolines. These heterocycles serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl systems for medicinal chemistry and materials science.

Divergent Synthesis of Isoxazoline Scaffolds via Regioselectivity Control

The ability to toggle regioselectivity between 4- and 5-substituted isoxazolines by simply changing from an ester to a tertiary amide dipolarophile [1] provides a strategic advantage in medicinal chemistry. This allows access to diverse isoxazoline libraries from a common set of precursors, accelerating structure-activity relationship (SAR) studies for drug discovery.

Crystal Engineering with Linear Pseudohalogen Building Blocks

The near-linear CNO geometry of benzonitrile oxides, as confirmed by crystallography [1], offers a distinct molecular shape for crystal engineering. Compared to more bent pseudohalogens like phenyl azides, benzonitrile oxides may facilitate different packing motifs and solid-state reactivity patterns, useful in designing functional organic materials.

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